molecular formula C4H8N2O3 B12796871 2-Hydroxybutanediamide CAS No. 4387-09-1

2-Hydroxybutanediamide

Cat. No.: B12796871
CAS No.: 4387-09-1
M. Wt: 132.12 g/mol
InChI Key: GYNXTHOOAGYMOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybutanediamide can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with hydroxylamine, followed by the addition of ammonia. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybutanediamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxalic acid derivatives.

    Reduction: Reduction reactions can convert it into butanediamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Oxalic acid derivatives.

    Reduction: Butanediamide.

    Substitution: Various substituted succinamides depending on the reagents used.

Scientific Research Applications

2-Hydroxybutanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxybutanediamide exerts its effects involves its ability to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The hydroxyl group plays a crucial role in these interactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Succinic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Malic acid: Contains an additional carboxyl group, which alters its chemical properties and reactivity.

    Oxalic acid: Has a different structure and reactivity profile, making it suitable for different applications.

Uniqueness: 2-Hydroxybutanediamide is unique due to the presence of both amide and hydroxyl functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-hydroxybutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNXTHOOAGYMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304413
Record name 2-hydroxybutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4387-09-1
Record name Malamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004387091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxybutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9FCL3T8WK
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